molecular formula C10H9BrClNO4 B1434335 Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate CAS No. 1708126-09-3

Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate

Cat. No. B1434335
M. Wt: 322.54 g/mol
InChI Key: SMXXETVVWWVKLW-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate” is a complex organic compound. It contains several functional groups, including a bromo group, a chloroacetamido group, a hydroxy group, and a methyl ester group. These functional groups could potentially give this compound a variety of interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, common methods for introducing these functional groups include bromination for the bromo group, acetylation for the acetamido group, and esterification for the methyl ester group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The exact structure would depend on the specific locations of these groups on the benzene ring.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the bromo group might be replaced by other groups in a substitution reaction, and the ester group could be hydrolyzed to form a carboxylic acid and an alcohol.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a polar amide group and a polar hydroxyl group could make it more soluble in polar solvents like water.


Scientific Research Applications

1. Field: Pharmaceutical Chemistry The study involves the use of 3D printing in pharmaceutical chemistry, specifically in the synthesis of active pharmaceutical ingredients (APIs) .

2. Application The study demonstrates the use of 3D printing in the compartmentalization of supported reagents for the synthesis of APIs . The reagents were used as scavengers of isocyanides in the work-up process of Ugi multicomponent reactions or as compartmentalized and reusable catalysts in copper-catalyzed cycloadditions (CuAAC) or Heck palladium catalyzed cross-coupling reactions (PCCCRs) .

3. Methods The researchers used customized polypropylene permeable-capsule devices manufactured by 3D printing, using the fused deposition modeling (FDM) technique . These capsules were easily loaded with polymeric reagents .

4. Results The reaction products were different series of diversely substituted isatins, which were tested in cancerous cervical HeLa and murine 3T3 Balb fibroblast cells . The study found potent antiproliferative activity, demonstrating the applicability of 3D printing in chemical processes to obtain anticancer APIs .

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a detailed and accurate analysis, specific studies and experimental data are needed. If you have access to such data or studies, I would be able to provide a more precise analysis.


properties

IUPAC Name

methyl 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO4/c1-17-10(16)6-2-5(11)3-7(9(6)15)13-8(14)4-12/h2-3,15H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXXETVVWWVKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150726
Record name Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate

CAS RN

1708126-09-3
Record name Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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